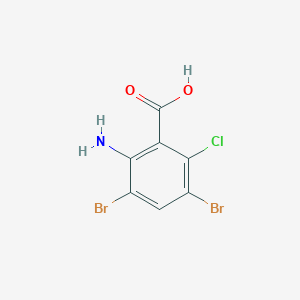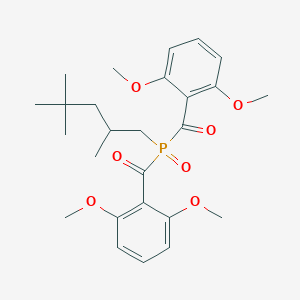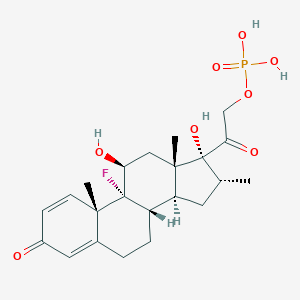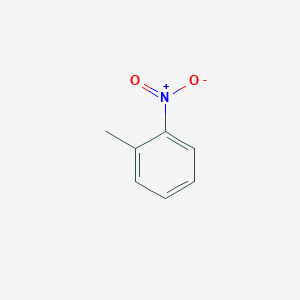
(1-Methyl-2-phenylethylamino)acetonitrile
Vue d'ensemble
Description
(1-Methyl-2-phenylethylamino)acetonitrile, also known as MAPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MAPAN is a derivative of phenylethylamine, a natural neurotransmitter found in the human brain.
Applications De Recherche Scientifique
Catalyst Development and Organic Synthesis
(1-Methyl-2-phenylethylamino)acetonitrile and its derivatives are utilized in the development of catalysts for organic synthesis. For instance, potassium-modified La-Mg mixed oxide has been explored as an active and selective catalyst for mono-methylation of phenylacetonitrile with dimethyl carbonate, a reaction relevant for the preparation of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).
Polymerization and Material Science
The compound is also involved in polymerization processes. Studies have demonstrated its role in the transformation of primary amines to n-monoalkylhydroxylamines, a process significant in polymer chemistry (Tokuyama, Kuboyama, & Fukuyama, 2003). Furthermore, it's used in the living cationic ring-opening polymerization of 2-oxazolines, showing potential in the creation of polymers with specific properties (Wiesbrock et al., 2005).
Biochemical Studies
In biochemical research, acetonitrile-related compounds, like (1-Methyl-2-phenylethylamino)acetonitrile, are sometimes used to study enzyme activities. For example, the effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity has been investigated, providing insights into enzyme-substrate interactions (Tang, Shou, & Rodrigues, 2000).
Propriétés
IUPAC Name |
2-(1-phenylpropan-2-ylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-10(13-8-7-12)9-11-5-3-2-4-6-11/h2-6,10,13H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBBIHZNOKVWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-phenylethylamino)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




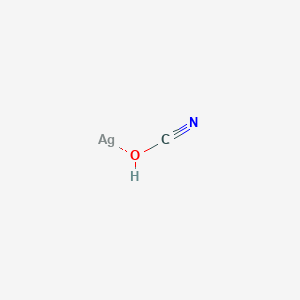
![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)
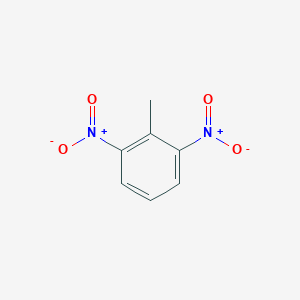


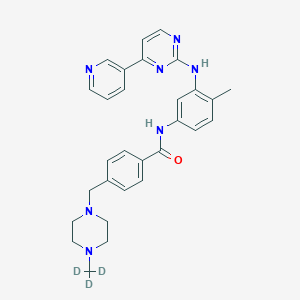

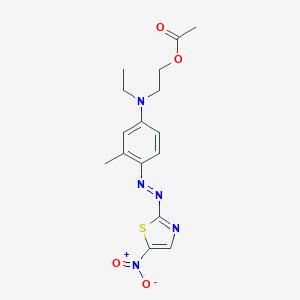
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
